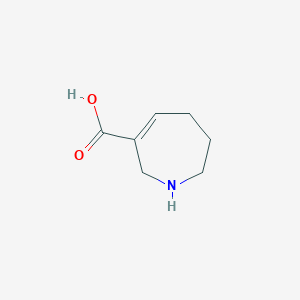
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a nitrogen atom within a seven-membered ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of azepine derivatives . Another approach involves the use of aluminum (III) chloride and 1,1-dichloroethane at low temperatures, followed by treatment with sodium hydroxide and bromine .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of robust catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the azepine ring.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the azepine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, potassium carbonate, and bromine . Reaction conditions often involve moderate temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include various azepine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another azepine derivative with a methoxy group at the 7-position.
1H-Azepine-3,6-dicarboxylic acid: A compound with additional carboxylic acid groups, providing different chemical properties.
Uniqueness
2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activities
Propiedades
Número CAS |
71609-35-3 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2,3,4,7-tetrahydro-1H-azepine-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-1-2-4-8-5-6/h3,8H,1-2,4-5H2,(H,9,10) |
Clave InChI |
PMAYESAVKNWCAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(CNC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)
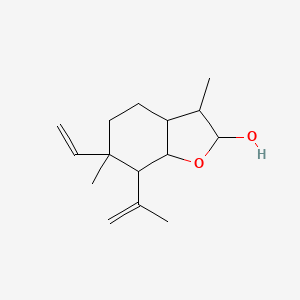


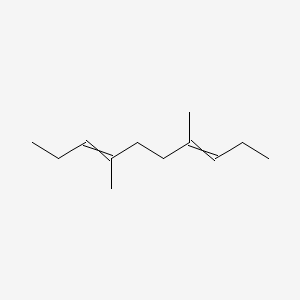
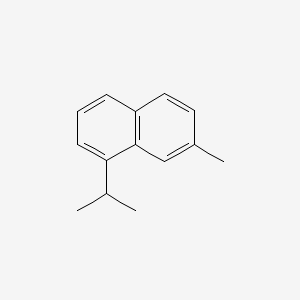
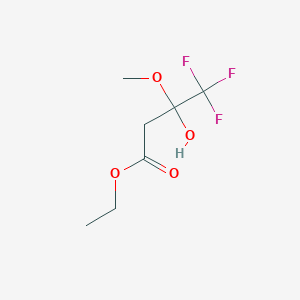
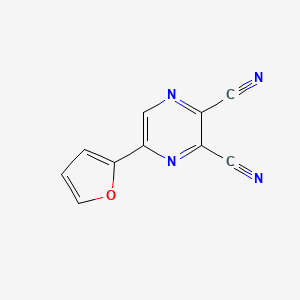

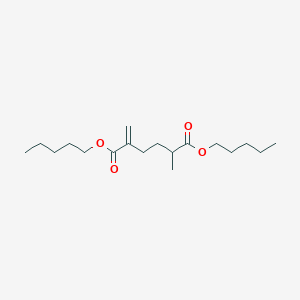
![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
